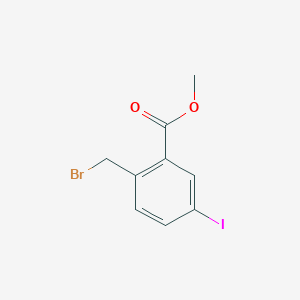
Methyl 2-(bromomethyl)-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-5-iodobenzoate, also known as MBIB, is an organic compound belonging to the class of benzoates. It is a colorless solid that is soluble in water and organic solvents. MBIB is used as a reagent in organic synthesis, as a catalyst, and in various biomedical applications. It is also used in the production of a variety of pharmaceuticals, and has been studied for its potential in the treatment of certain diseases.
Mécanisme D'action
Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to act as an inhibitor of several enzymes involved in the regulation of cell growth and metabolism. It has been shown to inhibit the activity of several kinases, including PI3K, MEK, and AKT. Methyl 2-(bromomethyl)-5-iodobenzoate has also been shown to inhibit the activity of several transcription factors, including NF-kB and STAT3.
Biochemical and Physiological Effects
Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and metabolism. In addition, Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to reduce inflammation, improve insulin sensitivity and glucose tolerance, and inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(bromomethyl)-5-iodobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable in both water and organic solvents. It is also non-toxic and has a low solubility in water, making it suitable for use in a wide range of experiments. However, Methyl 2-(bromomethyl)-5-iodobenzoate is a relatively expensive reagent, and its effects can vary depending on the concentration and duration of exposure.
Orientations Futures
Methyl 2-(bromomethyl)-5-iodobenzoate has been studied for its potential in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, further research is needed to explore the potential of Methyl 2-(bromomethyl)-5-iodobenzoate as a diagnostic tool, as well as its potential use in the development of new drugs. Finally, research is also needed to explore the potential of Methyl 2-(bromomethyl)-5-iodobenzoate in the development of new materials and technologies.
Méthodes De Synthèse
Methyl 2-(bromomethyl)-5-iodobenzoate can be synthesized from 2-bromo-5-iodobenzoic acid and methyl alcohol. The process involves the reaction of 2-bromo-5-iodobenzoic acid with methyl alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields a solution of Methyl 2-(bromomethyl)-5-iodobenzoate, which can be isolated and purified by distillation.
Applications De Recherche Scientifique
Methyl 2-(bromomethyl)-5-iodobenzoate has been studied for its potential in the treatment of certain diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of various cancer cell lines, and to inhibit the production of inflammatory cytokines. Methyl 2-(bromomethyl)-5-iodobenzoate has also been studied for its potential to reduce inflammation and oxidative stress, and to improve insulin sensitivity and glucose tolerance.
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENSHTXYGCSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

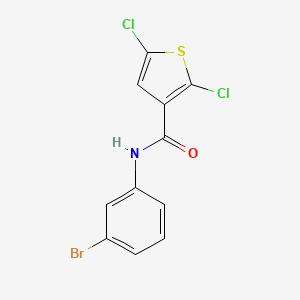
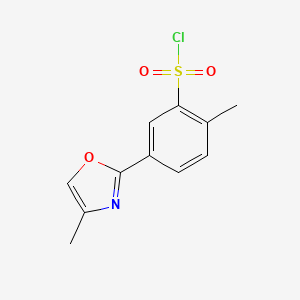
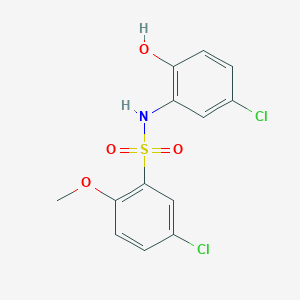
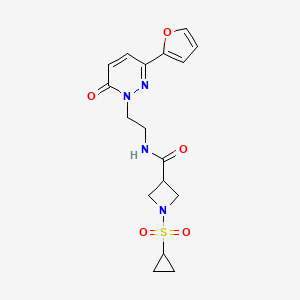
![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
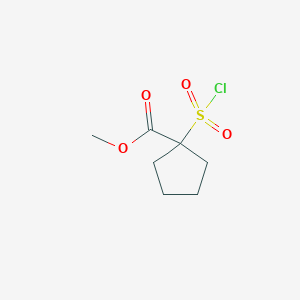
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

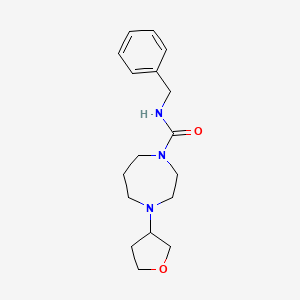
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)